Chlormadinone
Overview
Description
Chlormadinone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is primarily used in combination with estrogen in oral contraceptive pills to prevent pregnancy. This compound is also utilized in the treatment of various gynecological disorders and androgen-dependent conditions such as acne and hirsutism. It was first synthesized in the late 1950s and has since been widely used in medical practice .
Mechanism of Action
Target of Action
Chlormadinone is a derivative of progesterone and primarily targets the progesterone receptor . As a progestin, it acts as an agonist of this receptor, mimicking the biological target of progestogens like progesterone . Additionally, this compound exhibits antiandrogenic properties , acting as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
This compound interacts with its targets by binding to the progesterone and androgen receptors. As a progesterone receptor agonist , it stimulates the receptor, mimicking the action of natural progesterone . Its antiandrogenic activity is related to its ability to displace androgens from their receptors . This dual action allows this compound to exert its contraceptive and therapeutic effects.
Biochemical Pathways
hormonal pathways regulated by these receptors. By acting as a progesterone receptor agonist, it may affect reproductive and menstrual cycles. Its antiandrogenic properties suggest it may also influence pathways related to androgen-dependent conditions .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a bioavailability of 100% when administered orally . The drug is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The elimination half-life ranges from 25 to 89 hours , and it is excreted via urine (33-45%) and feces (24-41%) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its hormonal activity. As a progesterone receptor agonist, it can induce changes in the endometrium that make it less suitable for implantation, contributing to its contraceptive effect . Its antiandrogenic properties can lead to a decrease in the effects of androgens, which may be beneficial in the treatment of androgen-dependent conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual factors such as the patient’s hormonal status, overall health, and genetic makeup can also influence the drug’s action.
Biochemical Analysis
Biochemical Properties
Chlormadinone interacts with various enzymes, proteins, and other biomolecules. It is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It is also an antiandrogen, and hence is an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects through its interaction with progesterone and androgen receptors, thereby influencing the transcription of genes regulated by these receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a progestin, it binds to the progesterone receptor and as an antiandrogen, it binds to the androgen receptor, thereby modulating the activity of these receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . It has a half-life of 25–89 hours , indicating its stability in the body.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The oral threshold dose for teratogenicity is about 10 mg/kg bw/day in mice and 3 to 8 mg/kg bw/day in rabbits, while rats could be dosed up to 300 mg/kg bw/day without showing teratogenic effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The metabolites include 3α-Hydroxy-CMA and 3β-Hydroxy-CMA .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is readily absorbed in rats following oral administration with maximum plasma concentrations being reached within 30 to 60 minutes .
Subcellular Localization
Given its role as a progestin and antiandrogen, it is likely to be localized in the cell nucleus where it interacts with nuclear receptors to modulate gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlormadinone is synthesized through a multi-step chemical process. The synthesis typically begins with the steroidal backbone, which undergoes various chemical modifications to introduce the necessary functional groups. Key steps include chlorination, acetylation, and hydroxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process is carried out in batch reactors or continuous flow systems, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlormadinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the chloro group in this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Chlormadinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: this compound is studied for its effects on cellular processes and hormone receptor interactions.
Medicine: It is extensively researched for its contraceptive efficacy, treatment of gynecological disorders, and management of androgen-dependent conditions.
Industry: this compound is used in the pharmaceutical industry for the development of hormonal therapies and contraceptives .
Comparison with Similar Compounds
- Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
- Cyproterone acetate: Known for its potent antiandrogenic properties.
- Drospirenone: Has both progestogenic and anti-mineralocorticoid effects, used in contraceptives and hormone therapy .
Chlormadinone’s unique combination of properties makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-TTYLFXKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022796 | |
Record name | Chlormadinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1961-77-9 | |
Record name | Chlormadinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1961-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlormadinone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormadinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlormadinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlormadinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORMADINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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